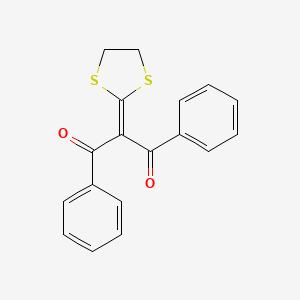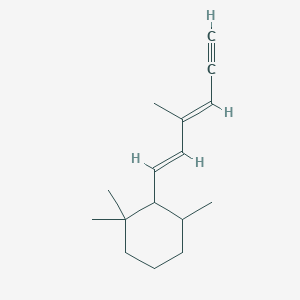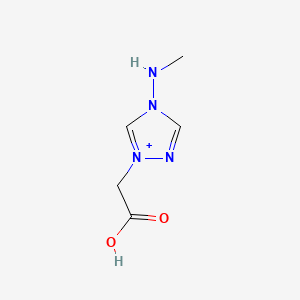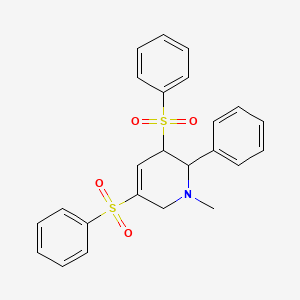
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound characterized by the presence of a dithiolane ring and a diphenylpropanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the reaction of sodium ethene-1,1-dithiolate with polychloroalkanes in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction conditions often include refluxing the mixture with vigorous stirring for several hours to achieve high yields . An environmentally friendly method has also been developed, which involves the use of water as a solvent and phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents and catalysts are likely to be emphasized in large-scale production to minimize environmental impact and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, leading to enzyme inhibition or activation. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(1,3-Dithiolan-2-ylidene)malononitrile
- 2-Cyano-2-(1,3-dithiolan-2-ylidene)acetamide
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Uniqueness
2-(1,3-Dithiolan-2-ylidene)-1,3-diphenyl-1,3-propanedione is unique due to its combination of a dithiolane ring and a diphenylpropanedione moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C18H14O2S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H14O2S2/c19-16(13-7-3-1-4-8-13)15(18-21-11-12-22-18)17(20)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XILIJTODMPBTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369118.png)

![5-{[4-(Benzyloxy)benzoyl]amino}-2-chlorobenzoic acid](/img/structure/B13369130.png)
![N-{4-[6-(acetylamino)-9H-beta-carbolin-1-yl]phenyl}acetamide](/img/structure/B13369136.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)

![4-{[(4-methoxyphenyl)acetyl]amino}-3-methyl-N-(2-pyridinyl)benzamide](/img/structure/B13369162.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)
